molecular formula C10H16N2OS B4857565 N-(sec-butyl)-N'-(2-thienylmethyl)urea

N-(sec-butyl)-N'-(2-thienylmethyl)urea

Cat. No.: B4857565
M. Wt: 212.31 g/mol
InChI Key: RXLQVULSKVLXHY-UHFFFAOYSA-N
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Description

N-(sec-butyl)-N'-(2-thienylmethyl)urea is a urea derivative characterized by a sec-butyl group attached to one nitrogen atom and a 2-thienylmethyl group (a thiophene ring linked via a methylene bridge) on the other nitrogen. Its molecular formula is C₁₀H₁₇N₂OS, with a molar mass of 213.32 g/mol. Urea derivatives are widely studied for their biological activities, including pesticidal, pharmaceutical, and agrochemical applications, owing to their hydrogen-bonding capacity and structural versatility .

Properties

IUPAC Name

1-butan-2-yl-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-3-8(2)12-10(13)11-7-9-5-4-6-14-9/h4-6,8H,3,7H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLQVULSKVLXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physical properties of urea derivatives are heavily influenced by their substituents. Key analogs include:

Compound Name Substituent 1 Substituent 2 Molecular Formula Key Features Source
N-(sec-butyl)-N'-(2-thienylmethyl)urea sec-butyl 2-thienylmethyl C₁₀H₁₇N₂OS Thiophene ring (aromatic heterocycle) Inference
Cumyluron () (2-chlorophenyl)methyl 1-methyl-1-phenylethyl C₁₇H₁₈ClN₂O Chlorophenyl group (electron-withdrawing)
Pencycuron () (4-chlorophenyl)methyl cyclopentyl C₁₈H₂₄ClN₃O Cycloalkyl and chlorophenyl groups
Hydroxyurea analogs () Benzhydryl/cyclohexane N'-methyl-N'-hydroxyureido Varies Hydroxyurea moiety (antiproliferative)
Arylsulfonyloxy ureas () Arylsulfonyloxy phenyl Arylsulfonyloxy phenyl Varies Sulfonyloxy groups (enhanced polarity)

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 2-thienylmethyl group in the target compound introduces an electron-rich aromatic system, contrasting with chlorophenyl groups in cumyluron and pencycuron, which are electron-withdrawing. This difference may influence binding affinity in biological systems .
  • Steric Effects : The sec-butyl group provides moderate steric hindrance compared to bulkier substituents like benzhydryl () or cyclohexane (). This may enhance solubility or membrane permeability .

Physicochemical Properties

Property This compound Cumyluron Arylsulfonyloxy Ureas (e.g., )
Molecular Weight 213.32 g/mol 307.79 g/mol ~400–500 g/mol
Predicted LogP ~2.1 (moderate lipophilicity) ~3.5 ~1.0–2.5 (polar sulfonyl groups)
Aromatic System Thiophene (π-electron rich) Chlorobenzene Benzene with sulfonyloxy
Hydrogen Bonding Two urea NH groups Two urea NH groups Additional sulfonyl oxygen acceptors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(sec-butyl)-N'-(2-thienylmethyl)urea
Reactant of Route 2
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N-(sec-butyl)-N'-(2-thienylmethyl)urea

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